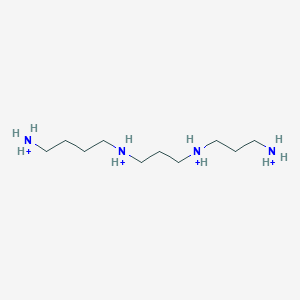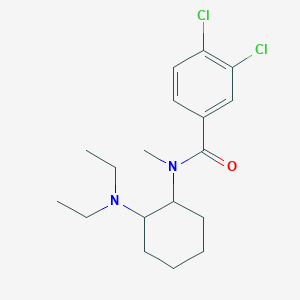
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate is the tricarboxylate anion of 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate is involved in various chemical synthesis processes and structural studies. For instance, Belikov et al. (2016) describe the rearrangement of similar compounds to synthesize donor-acceptor chromophores, which are significant in the development of novel acceptors for chromophores (Belikov et al., 2016). Additionally, Manfrotto et al. (1999) explored the photochemical synthesis of 4-oxobutanal acetals and 2-hydroxycyclobutanone ketals, demonstrating the compound's relevance in photochemical reactions (Manfrotto et al., 1999).
Bactericidal Applications
Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, closely related to this compound, for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential antibacterial applications (Zadrazilova et al., 2015).
Medical and Biological Research
The lipid peroxidation product 4-hydroxy-2-nonenal, a structurally similar compound, has been studied for its reactivity and cytotoxicity. Spickett (2013) discusses its role in various biological processes, highlighting its importance in understanding oxidative stress and related pathologies (Spickett, 2013).
Environmental Applications
Xu et al. (2019) investigated the degradation of 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) by ozonation, focusing on kinetics, phosphorus transformation, and anti-precipitation property changes. This study is relevant for understanding the environmental impacts and treatment strategies for compounds related to this compound (Xu et al., 2019).
Eigenschaften
Molekularformel |
C7H5O8-3 |
|---|---|
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H8O8/c8-3(5(11)12)1-7(15,6(13)14)2-4(9)10/h15H,1-2H2,(H,9,10)(H,11,12)(H,13,14)/p-3 |
InChI-Schlüssel |
RQMCNDRMPZBEOD-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



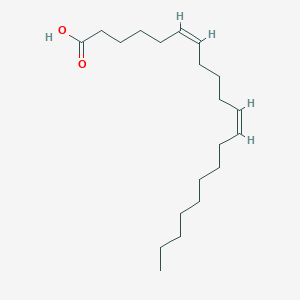
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)

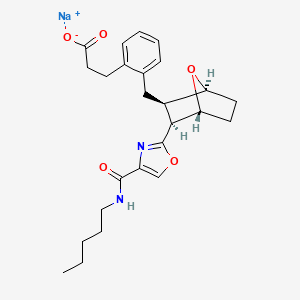
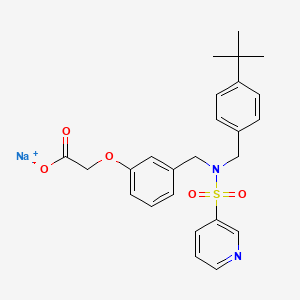


![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)


![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
